4-(2-Hydrazinyl-5-methylthiazol-4-yl)benzene-1,2-diol is a heterocyclic compound that belongs to the thiazole family. It features a hydrazinyl group attached to a methylthiazole ring, which is further connected to a benzene ring with two hydroxyl groups in the ortho position. This compound is recognized for its potential biological activities and applications in various fields, including medicinal chemistry and materials science .
The synthesis of 4-(2-Hydrazinyl-5-methylthiazol-4-yl)benzene-1,2-diol typically involves several key steps:
The reactions are typically carried out under controlled temperatures and pH levels to optimize yields and minimize side reactions. Reaction conditions such as solvent choice and concentration also play crucial roles in the synthesis process.
The molecular structure of 4-(2-Hydrazinyl-5-methylthiazol-4-yl)benzene-1,2-diol includes:
Property | Value |
---|---|
Molecular Formula | C10H11N3O2S |
Molecular Weight | 237.28 g/mol |
IUPAC Name | 4-(2-hydrazinyl-5-methylthiazol-4-yl)benzene-1,2-diol |
InChI Key | AVQNPDXTQNUWMO-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(N=C(S1)NN)C2=CC(=C(C=C2)O)O |
4-(2-Hydrazinyl-5-methylthiazol-4-yl)benzene-1,2-diol can undergo various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 4-(2-Hydrazinyl-5-methylthiazol-4-yl)benzene-1,2-diol involves its interaction with various molecular targets:
The compound exhibits typical characteristics of solid organic compounds:
Key chemical properties include:
Relevant data includes:
Property | Value |
---|---|
Melting Point | Not specified |
Boiling Point | Not specified |
Solubility | Soluble in water and alcohols |
4-(2-Hydrazinyl-5-methylthiazol-4-yl)benzene-1,2-diol has several scientific applications:
This compound's unique structure and properties make it a valuable subject of study across multiple scientific disciplines.
CAS No.: 28084-19-7
CAS No.: 125516-10-1
CAS No.: 116003-63-5
CAS No.: 1276186-19-6
CAS No.: 67619-92-5